molecular formula C13H7Cl2NO2S2 B2888787 Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate CAS No. 476643-08-0

Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate

Cat. No.: B2888787
CAS No.: 476643-08-0
M. Wt: 344.22
InChI Key: ZNQUQTVHINMUJQ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzothiazole ring fused with a thiophene ring, both of which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiophenol with 2,5-dichlorothiophene-3-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: The chlorine atoms in the thiophene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazol-2-ylmethyl 2-chlorothiophene-3-carboxylate
  • Benzo[d]thiazol-2-ylmethyl 2,5-dibromothiophene-3-carboxylate
  • Benzo[d]thiazol-2-ylmethyl 2,5-difluorothiophene-3-carboxylate

Uniqueness

Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate is unique due to the presence of two chlorine atoms, which significantly enhance its reactivity and potential applications. Compared to its analogs with different halogen substitutions, this compound exhibits superior antimicrobial and anticancer properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO2S2/c14-10-5-7(12(15)20-10)13(17)18-6-11-16-8-3-1-2-4-9(8)19-11/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQUQTVHINMUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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